molecular formula C8H12 B3193742 3-Octen-5-yne, (Z)- CAS No. 74744-34-6

3-Octen-5-yne, (Z)-

Cat. No. B3193742
CAS RN: 74744-34-6
M. Wt: 108.18 g/mol
InChI Key: DEDXOXBKCFZRJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 2D chemical structure of 3-Octen-5-yne, (Z)- is represented by its skeletal formula, where carbon atoms are implied at the corners, and hydrogen atoms are not explicitly shown. The 3D structure displays the spatial arrangement of atoms and bonds .

Scientific Research Applications

Stereospecific Synthesis

3-Octen-5-yne, (Z)-, is utilized in the stereospecific synthesis of compounds. For instance, a study describes the one-pot stereospecific synthesis of 1,5-dien-3-ynes, which can be converted into corresponding trienic compounds (Tellier, Descoins, & Sauvêtre, 1991).

Metal Complex Formation

This compound plays a role in the formation of complexes with various metals. A research article from 1978 discusses the complexes formed by 2,5-dithiahex-3-yne (Z) with metal carbonyls, showing the significance of the triple bond in coordination chemistry (Connor & Hudson, 1978).

Catalysis and Chemical Reactions

In catalysis, 3-Octen-5-yne, (Z)-, is involved in reactions such as the dimerisation of terminal acetylenes, as detailed in a study where oct-1-yne is smoothly dimerised to yield various isomers (Carlton & Read, 1978).

Reaction Studies

The compound is also used in studying reaction mechanisms, such as the investigation of the reaction of 2,5-dimethylfuran with CH and CD radicals, demonstrating its importance in understanding complex chemical reactions (Carrasco & Meloni, 2018).

Synthesis of Isotopically Labeled Compounds

3-Octen-5-yne, (Z)-, is used in the synthesis of isotopically labeled compounds. Research has been done on synthesizing and characterizing such compounds, highlighting its utility in isotope dilution assays (Lin et al., 1999).

properties

IUPAC Name

oct-3-en-5-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDXOXBKCFZRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC#CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octen-5-yne, (Z)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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